2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

概要

説明

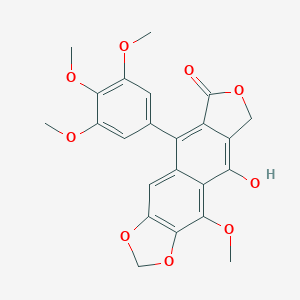

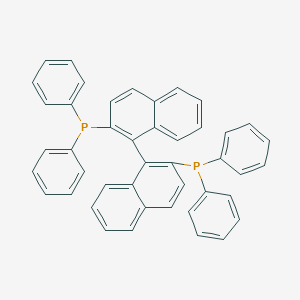

2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチル: は、不斉合成において広く使用されている有機リン化合物です。このキラルなジホスフィン配位子は、1位と1'位で連結された2つの2-ジフェニルホスフィノナフチル基で構成されています。回転の制限による軸性キラリティで知られており、エナンチオ選択的な変換において貴重なツールとなっています .

準備方法

合成経路と反応条件: 2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチルは通常、1,1'-ビ-2-ナフトールから、そのビストリフラート誘導体を通じて調製されます。このプロセスは、ピリジンの存在下で1,1'-ビ-2-ナフトールとトリフルオロメタンスルホン酸無水物を反応させ、次にジフェニルホスフィンを添加することで行われます .

工業的生産方法: 工業的生産方法は、大規模な用途における合成の最適化に重点を置いています。これには、最終生成物の高収率と高純度を確保する、効率的な触媒系と反応条件の使用が含まれます .

化学反応の分析

反応の種類: 2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチルは、以下を含むさまざまな種類の反応を起こします。

水素化: ルテニウム、ロジウム、パラジウムなどの金属との錯体を触媒とする.

ヒドロシリル化: 不飽和結合へのシリコンヒドリドの付加を伴います.

一般的な試薬と条件:

水素化: 水素ガスと、ルテニウムやロジウムなどの金属触媒を使用します.

ヒドロシリル化: シリコンヒドリドと金属触媒を伴います.

主な生成物:

水素化: アミノ酸誘導体などのエナンチオマー的に純粋な化合物を生成します.

ヒドロシリル化: シリコン含有有機化合物を生成します.

科学研究への応用

2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチルは、科学研究において幅広い用途を持っています。

化学: キラル分子の合成における不斉触媒として使用されます.

生物学: 生物活性化合物の合成に用いられます.

科学的研究の応用

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl has a wide range of applications in scientific research:

Chemistry: Used in asymmetric catalysis for the synthesis of chiral molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the production of pharmaceuticals with high enantiomeric purity.

Industry: Applied in the manufacture of fine chemicals and agrochemicals.

作用機序

2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチルの作用機序は、金属触媒反応におけるキラル配位子としての役割を伴います。この化合物は、ルテニウム、ロジウム、パラジウムなどの金属と錯体を形成し、次にエナンチオ選択的な変換を触媒します。配位子の剛直な骨格は、リンに結合したフェニル環が特定の立体配座をとるように強制し、基質との選択的な相互作用を可能にします .

類似の化合物との比較

類似の化合物:

SEGPHOS: 異なるホスフィン置換基を有するビス(1,3-ベンゾジオキソール)骨格.

DIOP: 異なる骨格構造を持つジホスフィン配位子.

独自性: 2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチルは、その高いエナンチオ選択性とさまざまな不斉反応における幅広い適用性により、独特です。その軸性キラリティと剛直な構造は、キラル化合物の合成において貴重なツールとなっています .

類似化合物との比較

SEGPHOS: A bis(1,3-benzodioxole) backbone with different phosphine substituents.

DIOP: A diphosphine ligand with a different backbone structure.

Uniqueness: 2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is unique due to its high enantioselectivity and broad applicability in various asymmetric reactions. Its axial chirality and rigid structure make it a valuable tool in the synthesis of chiral compounds .

特性

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BINAP?

A1: BINAP has the molecular formula C44H32P2 and a molecular weight of 622.68 g/mol.

Q2: How can the chemical structure of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) be characterized?

A2: The chemical structure of dichloro[this compound]palladium(II) can be characterized by elemental analysis, infrared spectra, 1H and 31P nuclear magnetic resonance. []

Q3: Does the chirality of BINAP impact its properties?

A3: Yes, BINAP exists as two enantiomers, (R)-BINAP and (S)-BINAP, due to the restricted rotation around the binaphthyl bond. This chirality is crucial for its effectiveness in asymmetric catalysis. [, , , , ]

Q4: What makes BINAP a valuable ligand in catalysis?

A4: BINAP forms stable chelate complexes with various transition metals, particularly Ru, Rh, Pd, and Ir. These complexes act as highly efficient catalysts in numerous asymmetric reactions, enabling the production of single enantiomers of desired products. [, , , , , , , , , , , , , ]

Q5: Can you provide examples of reactions catalyzed by BINAP-metal complexes?

A5: Sure, BINAP-metal complexes catalyze a wide range of asymmetric reactions, including:

- Asymmetric hydrogenation: Reduction of unsaturated carboxylic acids, ketones, and imines using hydrogen gas (H2). [, , , , , , ]

- Asymmetric transfer hydrogenation: Transfer of hydrogen from a donor molecule, such as 2-propanol, to a substrate like a ketone. []

- Allylic substitution: Substitution of a leaving group on an allylic system with a nucleophile. [, ]

- Heck reaction: Coupling of an aryl or vinyl halide with an alkene. [, ]

- Diels-Alder reaction: Cycloaddition of a diene and a dienophile. [, ]

- Carbonyl-ene reaction: Addition of an alkene to a carbonyl compound containing an activated C-H bond. []

Q6: How does BINAP contribute to enantioselectivity in these reactions?

A6: The bulky and rigid structure of BINAP creates a chiral environment around the metal center in the catalyst. This steric hindrance forces the substrate to approach the catalyst in a specific orientation, favoring the formation of one enantiomer over the other. [, ]

Q7: What role does BINAP play in the asymmetric synthesis of pharmaceuticals?

A7: BINAP has been successfully utilized in the enantioselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including:

- (R)-106578, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor. []

- Naproxen, a non-steroidal anti-inflammatory drug. []

- TAK-375, a melatonin receptor agonist for treating sleep disorders. []

- Hepatitis C virus (HCV) inhibitors. []

Q8: How is computational chemistry employed in research on BINAP?

A8: Computational methods like Density Functional Theory (DFT) are used to:

- Study the mechanism and enantioselectivity of BINAP-catalyzed reactions. [, , ]

- Analyze the structural features of BINAP-metal complexes and their interactions with substrates. [, , , ]

- Design new BINAP derivatives with improved catalytic properties. [, ]

Q9: Can you elaborate on the use of the ONIOM method and scaled hypersphere search (SHS) method in studying BINAP?

A9: The ONIOM method, combined with the SHS method, has been used to explore the adsorption structures of molecules on a RuH2-BINAP complex. This approach allows for identifying potential adsorption sites and understanding the enantioselective interactions between the catalyst and substrate. []

Q10: How do modifications to the BINAP structure affect its catalytic properties?

A10: Structural modifications, such as changes in the substituents on the phenyl rings or the binaphthyl backbone, can significantly influence the steric and electronic properties of BINAP. These changes can impact the catalyst's activity, selectivity, and stability. [, ]

Q11: Can you give an example of how BINAP modifications affect its performance?

A11: Introducing electron-donating or -withdrawing groups on the phenyl rings can modify the electron density at the phosphorus atoms, influencing the catalyst's activity and selectivity in asymmetric hydrogenation reactions. []

Q12: What is the impact of incorporating dendritic wedges into the BINAP structure?

A12: Attaching bulky dendritic wedges to the phenyl rings of BINAP can further enhance enantioselectivity by creating a more defined chiral environment around the metal center. This modification has been demonstrated in ruthenium-catalyzed asymmetric hydrogenations of ketones and esters. []

Q13: What analytical techniques are commonly used to characterize and quantify BINAP and its complexes?

A13: Various analytical techniques are employed, including:

- Nuclear magnetic resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, ]

- X-ray crystallography: Determines the three-dimensional structure of crystalline BINAP complexes. [, , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: Studies the electronic transitions of BINAP complexes and can be used for kinetic studies. []

- Circular dichroism (CD) spectroscopy: Characterizes the chiroptical properties of BINAP and its complexes. [, ]

Q14: Are there any alternative ligands with comparable catalytic activity to BINAP?

A14: While BINAP remains a widely used chiral diphosphine ligand, other chiral ligands, such as:

- Phosphoramidites: Offer a modular and readily tunable alternative for various asymmetric reactions, including the 1,3-dipolar cycloaddition of azomethine ylides. []

- JOSIPHOS: An Ir(I)-JOSIPHOS catalyst in the presence of an amine additive demonstrated high enantioselectivity in the asymmetric hydrogenation of 2-phenylquinoxaline. []

Q15: When was BINAP first synthesized and what were the key milestones in its development?

A15: BINAP was first synthesized in the 1980s. Key milestones include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)